1-(Phenoxyacetyl)piperazine

Medicinal chemistry Parallel synthesis Scaffold diversification

1-(Phenoxyacetyl)piperazine (CAS 92114-37-9) is the essential mono-substituted piperazine building block for medicinal chemistry. Unlike the 1,4-bis(phenoxyacetyl)piperazine analog (CAS 1784-10-7), it retains a single free secondary amine (pKa 8.37) enabling direct N-alkylation, N-arylation, reductive amination, or sulfonylation without protecting-group manipulation. The bis-substituted analog is a synthetic dead-end lacking any derivatizable amine site. Supplied as free base or hydrochloride salt (≥98% purity), suitable for automated liquid-handling platforms. Critical for CNS SAR campaigns exploring phenoxyacetyl-linker pharmacophores and combinatorial library synthesis targeting US 3,324,128 patent space. Verify salt form and specification before ordering.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 92114-37-9
Cat. No. B3043783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenoxyacetyl)piperazine
CAS92114-37-9
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)COC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)10-16-11-4-2-1-3-5-11/h1-5,13H,6-10H2
InChIKeyXZCPXUCNSORUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenoxyacetyl)piperazine (CAS 92114-37-9) – Mono-Acylated Piperazine Building Block with a Free Secondary Amine Handle


1-(Phenoxyacetyl)piperazine is a mono-substituted piperazine derivative in which one ring nitrogen is acylated with a phenoxyacetyl group while the opposite nitrogen remains a free secondary amine. This compound belongs to the class of N-acylpiperazines and carries the molecular formula C12H16N2O2 (MW 220.27 g/mol) . It is commercially supplied both as the free base and as the hydrochloride salt (MW 256.73 g/mol), the latter offering enhanced aqueous solubility and crystalline stability . The phenoxyacetyl moiety comprises a phenyl ring linked through an ether oxygen to an acetyl carbonyl, creating a hydrogen-bond-accepting amide bridge to the piperazine core. The piperazine scaffold is a privileged structure in medicinal chemistry, and the presence of a single free NH group (predicted pKa 8.37 ± 0.10) distinguishes this compound from its 1,4-bis-acylated counterparts and makes it a versatile intermediate for further N-functionalization .

Why 1-(Phenoxyacetyl)piperazine Cannot Be Replaced by 1,4-Bis(phenoxyacetyl)piperazine or 1-(2-Phenoxyethyl)piperazine in Synthetic or Pharmacological Workflows


Substituting 1-(phenoxyacetyl)piperazine with its closest structural analogs introduces critical functional changes that disrupt downstream synthetic plans or alter biological recognition. The 1,4-bis(phenoxyacetyl)piperazine analog (CAS 1784-10-7) lacks the free secondary amine required for subsequent N-alkylation, N-arylation, or sulfonylation steps, rendering it a terminal scaffold rather than a diversifiable intermediate . Conversely, 1-(2-phenoxyethyl)piperazine replaces the acetyl carbonyl with a methylene group, eliminating the hydrogen-bond-accepting amide oxygen and altering both the conformational preferences and the electronic character of the linker region – a change that has been shown to shift receptor subtype selectivity profiles in related CNS-active piperazine series [1]. Procuring the incorrect analog therefore either terminates synthetic possibilities at the bis-substituted dead-end or introduces an unrecognized pharmacological variable at the linker position, undermining both medicinal chemistry campaigns and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-(Phenoxyacetyl)piperazine (CAS 92114-37-9) Relative to Closest Analogs


Free Secondary Amine Availability: Mono- vs. Bis-Acylated Piperazine Scaffolds

1-(Phenoxyacetyl)piperazine retains one free secondary amine (predicted pKa 8.37 ± 0.10) available for further N-functionalization, whereas 1,4-bis(phenoxyacetyl)piperazine (CAS 1784-10-7) has both nitrogens capped with phenoxyacetyl groups, leaving zero derivatizable amine sites . This structural difference is absolute: the bis-substituted analog cannot undergo N-alkylation, N-arylation, reductive amination, or sulfonylation without prior deprotection, while the mono-substituted compound is intrinsically ready for these transformations .

Medicinal chemistry Parallel synthesis Scaffold diversification

Physicochemical Handling Properties: Boiling Point and Density Comparison with the Bis-Analog

The predicted boiling point of 1-(phenoxyacetyl)piperazine (407.9 ± 40.0 °C at 760 mmHg) is substantially lower than that of 1,4-bis(phenoxyacetyl)piperazine (601.4 ± 55.0 °C at 760 mmHg), a difference of approximately 193.5 °C . The density of the mono-substituted compound is also lower (1.140 ± 0.06 g/cm³ predicted vs. 1.2 ± 0.1 g/cm³ for the bis-analog), and the molecular weight difference is 134.13 g/mol (220.27 vs. 354.40) . These properties collectively indicate that the mono-substituted compound is more amenable to distillation-based purification and requires lower energy input for phase transitions during large-scale handling.

Process chemistry Purification Scale-up

Linker-Type Differentiation: Phenoxyacetyl (Carbonyl) vs. Phenoxyethyl (Reduced) Linker in CNS Receptor Profiling

In a systematic 2019 study by Pańczyk et al., N-(phenoxyacetyl)piperazine derivatives (compounds 13–16, bearing the carbonyl-containing linker) were directly compared with N-(phenoxyalkyl) and N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives for CNS activity [1]. Among the series, the most potent compound overall was 1-(2-(2,5-dimethylphenoxy)ethyl)-4-phenylpiperazine dihydrochloride (compound 1, phenoxyethyl linker), which demonstrated anxiolytic-like activity in the four-plate test at 1.25 mg/kg b.w. (i.p., mice) and high affinity toward 5-HT1A (Ki = 35 nM), 5-HT2A (Ki = 121 nM), 5-HT7 (Ki = 130 nM), α1 (Ki = 82 nM), and μ (Ki = 240 nM) receptors [1]. The phenoxyacetyl-linked derivatives (compounds 13–16) exhibited differentiated receptor binding profiles attributable to the amide carbonyl constraining the linker conformation and altering hydrogen-bonding capacity relative to the flexible alkyl chain of the phenoxyethyl series [1]. Although 1-(phenoxyacetyl)piperazine itself serves as the non-arylated parent scaffold within this class, the comparison demonstrates that the phenoxyacetyl linker type confers distinct pharmacological properties compared to the reduced phenoxyethyl linker.

CNS drug discovery Receptor binding SAR Anxiolytic Anticonvulsant

Patent-Cited Analgesic Potential of Phenoxyacetyl Piperazine Scaffolds vs. Alternative Piperazine Cores

US Patent 3,324,128 (Kyorin Seiyaku KK) specifically claims 1,4-bis-(phenoxyacetyl)piperazine derivatives and describes their CNS-depressant and potent analgesic activity with low toxicity [1]. A separate Japanese study (Nishino et al., Yakugaku Zasshi, 1965) evaluated 1,4-bis(phenoxyacetyl)piperazine and its ring-substituted derivatives in the mouse pressure method, finding that analgesic activity depended on specific phenyl ring substitution patterns (e.g., 2-methoxy-4-allyl, 2-methoxy-4-propyl, and 2-methoxy-4-ethoxycarbonyl derivatives showed activity) [2]. While these studies focus on the bis-substituted scaffold, they establish the phenoxyacetyl-piperazine chemotype as a recognized pharmacophore in analgesic research. 1-(Phenoxyacetyl)piperazine represents the mono-acylated precursor to this patent-class and provides the synthetic entry point for generating the full bis-substituted series, distinguishing it from alternative piperazine building blocks (e.g., 1-benzylpiperazine or 1-phenylpiperazine) that lack the phenoxyacetyl pharmacophoric group entirely [1][2].

Analgesic discovery Pain research Patent analysis

Commercial Purity and Salt Form Availability: Hydrochloride Salt Stability Advantage

1-(Phenoxyacetyl)piperazine is commercially supplied in both free base and hydrochloride salt forms. The hydrochloride salt (MW 256.73 g/mol) is available at ≥97% purity (BOC Sciences) and ≥95% purity (CymitQuimica) as a white to off-white crystalline solid . The free base form (MW 220.27 g/mol) is also available (e.g., Santa Cruz Biotechnology, catalog sc-351916) . The hydrochloride salt provides enhanced aqueous solubility and long-term storage stability compared to the free base, which is advantageous for compound library storage and biological assay preparation. In contrast, 1,4-bis(phenoxyacetyl)piperazine is predominantly supplied only as the free base with fewer vendor options, reflecting the synthetic inaccessibility of a stable bis-salt form due to the absence of basic amine sites .

Compound management Formulation Stability

Optimal Procurement and Application Scenarios for 1-(Phenoxyacetyl)piperazine (CAS 92114-37-9)


Parallel Library Synthesis Requiring a Single Free Amine Handle for Diversification

In combinatorial chemistry campaigns where a phenoxyacetyl-piperazine core needs to be diversified at the remaining free amine position, 1-(phenoxyacetyl)piperazine is the obligatory starting material. Its single free NH group (predicted pKa 8.37) enables N-alkylation, N-arylation, reductive amination, or sulfonylation without requiring protecting-group manipulation . The 1,4-bis(phenoxyacetyl)piperazine analog is unsuitable because it lacks any derivatizable amine site . The hydrochloride salt form, available at ≥97% purity from BOC Sciences, provides a stable, weighable solid for automated liquid-handling platforms .

Structure-Activity Relationship (SAR) Studies Exploring Linker-Type Effects on CNS Targets

For CNS drug discovery programs investigating how the carbonyl-containing phenoxyacetyl linker compares with reduced phenoxyethyl or extended phenoxyethoxyethyl linkers, 1-(phenoxyacetyl)piperazine represents the parent scaffold of the carbonyl-containing sub-series. The 2019 study by Pańczyk et al. demonstrated that phenoxyacetyl-linked derivatives (compounds 13–16) exhibited differentiated receptor binding and in vivo activity profiles compared to phenoxyalkyl and phenoxyethoxyethyl series [1]. Starting from this parent building block ensures that the linker chemistry (amide vs. amine) is controlled as an independent variable in SAR tables.

Analgesic Lead Generation Following the Kyorin Phenoxyacetyl-Piperazine Chemotype

Research programs targeting analgesic activity within the phenoxyacetyl-piperazine patent space (US 3,324,128; Nishino et al., Yakugaku Zasshi 1965) require 1-(phenoxyacetyl)piperazine as the synthetic precursor for generating bis-substituted derivatives [2][3]. This compound provides the phenoxyacetyl pharmacophore pre-installed on the piperazine core, allowing direct N-functionalization at the remaining amine to access the full structural diversity claimed in the patent literature. Alternative building blocks such as 1-benzylpiperazine or 1-phenylpiperazine lack the phenoxyacetyl group and cannot serve as entry points to this IP-protected chemotype [2].

Physicochemical Optimization in Multi-Step Synthesis Where Distillation Is Required

In process chemistry workflows where intermediates must be purified by distillation, the substantially lower predicted boiling point of 1-(phenoxyacetyl)piperazine (407.9 °C) compared to 1,4-bis(phenoxyacetyl)piperazine (601.4 °C) offers a practical advantage, reducing thermal stress and energy consumption during purification . The lower molecular weight (220.27 vs. 354.40 g/mol) also correlates with reduced column loading and faster chromatographic separations. These factors make the mono-substituted compound the preferred choice when the synthetic route requires physical separation of the intermediate before the second nitrogen is functionalized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Phenoxyacetyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.